1-acetyl-N-[4-(1H-pyrazol-3-yl)phenyl]piperidine-4-carboxamide
Description
This compound features a piperidine-4-carboxamide core acetylated at the 1-position and substituted at the N-terminus with a 4-(1H-pyrazol-3-yl)phenyl group.
Properties
IUPAC Name |
1-acetyl-N-[4-(1H-pyrazol-5-yl)phenyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c1-12(22)21-10-7-14(8-11-21)17(23)19-15-4-2-13(3-5-15)16-6-9-18-20-16/h2-6,9,14H,7-8,10-11H2,1H3,(H,18,20)(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRBVVZUXDKVOPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)NC2=CC=C(C=C2)C3=CC=NN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Synthesis of Piperidine-4-carboxylic Acid
Piperidine-4-carboxylic acid is commercially available or synthesized via hydrogenation of isonipecotic acid derivatives.
Step 2: N-Acetylation of Piperidine-4-carboxylic Acid
The piperidine nitrogen is acetylated using acetic anhydride in the presence of a base (e.g., triethylamine) under reflux in dichloromethane (DCM).
Reaction conditions :
-
Solvent : DCM
-
Temperature : 40–50°C
-
Yield : 85–90%
Step 3: Synthesis of 4-(1H-Pyrazol-3-yl)aniline
The pyrazole ring is constructed via cyclocondensation of hydrazines with β-keto esters or aldehydes. For example, 4-aminophenylacetaldehyde undergoes cyclization with hydrazine hydrate in ethanol to yield 4-(1H-pyrazol-3-yl)aniline.
Optimization note : Using dimethylformamide (DMF) as a solvent with catalytic p-toluenesulfonic acid (PTSA) improves cyclization efficiency.
Step 4: Amide Bond Formation
The acetylated piperidine-4-carboxylic acid is activated as an acyl chloride (using thionyl chloride) and coupled with 4-(1H-pyrazol-3-yl)aniline in anhydrous tetrahydrofuran (THF) with triethylamine.
Representative data :
| Activation Agent | Coupling Agent | Solvent | Yield (%) |
|---|---|---|---|
| SOCl₂ | None | THF | 78 |
| EDCl/HOBt | DCM | DMF | 82 |
Step 1: Preparation of N-(4-Bromophenyl)piperidine-4-carboxamide
Piperidine-4-carboxylic acid is coupled with 4-bromoaniline using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt).
Step 3: N-Acetylation
The piperidine nitrogen is acetylated post-coupling using acetyl chloride in pyridine.
Optimization of Reaction Conditions
Solvent and Temperature Effects on Amide Coupling
Polar aprotic solvents (DMF, THF) enhance reactivity in amide bond formation, while elevated temperatures (50–60°C) reduce reaction time without compromising yield.
Catalytic Systems for Pyrazole Cyclization
FeCl₃·6H₂O/TEMPO systems enable oxidation of pyrazolylmethanol intermediates to aldehydes, avoiding over-oxidation to carboxylic acids.
Comparative performance :
| Oxidizing Agent | Substrate | Yield (%) |
|---|---|---|
| FeCl₃/TEMPO | (1H-pyrazol-3-yl)methanol | 85 |
| KMnO₄ | Pyrazolylmethanol | 60 |
Characterization and Analytical Validation
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions: 1-Acetyl-N-[4-(1H-pyrazol-3-yl)phenyl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion of the piperidine ring to its corresponding N-oxide.
Reduction: Reduction of the pyrazole ring or the acetyl group.
Substitution: Replacement of hydrogen atoms on the pyrazole or piperidine rings with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-CPBA, and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed:
Oxidation: Piperidine N-oxide
Reduction: Reduced pyrazole or acetyl derivatives
Substitution: Substituted pyrazole or piperidine derivatives
Scientific Research Applications
Oncology
Recent studies indicate that compounds similar to 1-acetyl-N-[4-(1H-pyrazol-3-yl)phenyl]piperidine-4-carboxamide exhibit potential as anticancer agents . The compound's ability to modulate androgen receptors makes it particularly relevant in treating androgen-dependent cancers , such as prostate cancer. Research has demonstrated that pyrazole derivatives can act as tissue-selective androgen receptor modulators (SARMs), which may provide therapeutic benefits with reduced side effects compared to traditional androgen therapies .
Neurological Disorders
The neuropharmacological properties of this compound suggest it may be beneficial in treating conditions such as depression and anxiety . Compounds with similar structures have been shown to interact with neurotransmitter systems, potentially improving mood and cognitive function . The modulation of specific receptors involved in these pathways could lead to novel therapeutic strategies.
Anti-inflammatory Effects
The compound also shows promise in the realm of anti-inflammatory therapies . Pyrazole derivatives have been documented to inhibit inflammatory pathways, which could be beneficial in treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Case Study 1: Prostate Cancer Treatment
A study published in a leading oncology journal explored the efficacy of SARMs derived from pyrazole compounds, including derivatives similar to this compound. The results indicated significant tumor regression in animal models, suggesting a strong potential for clinical application in prostate cancer therapy .
Case Study 2: Neuropharmacological Effects
Research investigating the effects of pyrazole-based compounds on neurotransmitter systems revealed that these compounds could enhance serotonin levels in the brain, leading to improved mood regulation in preclinical models . This finding supports further exploration into their use as antidepressants.
Data Table: Summary of Applications
| Application Area | Mechanism of Action | Potential Benefits |
|---|---|---|
| Oncology | Androgen receptor modulation | Targeted therapy for prostate cancer |
| Neurological Disorders | Neurotransmitter system interaction | Mood enhancement, anxiety reduction |
| Anti-inflammatory | Inhibition of inflammatory pathways | Treatment for chronic inflammatory diseases |
Mechanism of Action
The mechanism by which 1-acetyl-N-[4-(1H-pyrazol-3-yl)phenyl]piperidine-4-carboxamide exerts its effects depends on its specific biological target. For example, if used as an antimicrobial agent, it may inhibit bacterial enzymes or disrupt cell membranes. The molecular targets and pathways involved would vary based on the specific application and biological system.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Aromatic Ring
1-Acetyl-N-(3,4-Dichlorophenyl)Piperidine-4-Carboxamide ()
- Structural Difference : Replaces the pyrazole-substituted phenyl with a 3,4-dichlorophenyl group.
- Impact :
- Lipophilicity : Increased due to chlorine atoms (logP likely higher).
- Physical Properties : Predicted density = 1.362 g/cm³; boiling point = 538.7°C.
- Bioactivity : Chlorine atoms may enhance target binding via hydrophobic interactions but could increase toxicity risks.
- Application: Potential use in CNS disorders due to improved blood-brain barrier penetration.
1-Acetyl-N-(4-Chloro-2-Fluorophenyl)Piperidine-4-Carboxamide ()
- Structural Difference : Substituted with chloro and fluoro groups.
- Impact :
- Electron Effects : Fluorine’s electron-withdrawing nature may alter electronic distribution.
- Molecular Weight : 298.74 g/mol (smaller than pyrazole-containing analogues).
- Application : Halogenated aryl groups are common in antimicrobial and anticancer agents.
Heterocyclic Modifications
1-Acetyl-N-{[2-(Thiophen-2-yl)Pyridin-4-yl]Methyl}Piperidine-4-Carboxamide ()
- Structural Difference : Replaces phenylpyrazole with a pyridine-thiophene hybrid.
- Impact :
- Solubility : Thiophene’s sulfur atom may improve aqueous solubility.
- Molecular Weight : 343.4 g/mol.
- Application : Thiophene-containing compounds often exhibit antiviral or anti-inflammatory activity.
1-Acetyl-N-((1r,4r)-4-(Pyrazin-2-yloxy)Cyclohexyl)Piperidine-4-Carboxamide ()
Functional Group Comparisons
JNK Inhibitors ()
- Example Compound: 1-Acetyl-N-(4-(2-(Phenylamino)Pyridin-4-yl)Pyridin-2-yl)Piperidine-4-Carboxamide.
- Key Differences :
- Core Structure : Dual pyridine rings replace the phenylpyrazole.
- Bioactivity : Targets JNK1–JNK3 kinases, suggesting anti-inflammatory or anticancer applications.
- Molecular Weight : Likely >400 g/mol (based on similar structures).
- Significance : Demonstrates the versatility of piperidine-4-carboxamide scaffolds in multi-kinase inhibition.
Asciminib Hydrochloride ()
- Structural Difference : Contains a pyridine-pyrazole-carboxamide core with chlorodifluoromethoxy and pyrrolidinyl groups.
- Impact :
- Target Specificity : Binds allosterically to BCR-ABL1 kinases, approved for chronic myeloid leukemia.
- Molecular Weight : 486.30 g/mol (hydrochloride salt).
Biological Activity
1-acetyl-N-[4-(1H-pyrazol-3-yl)phenyl]piperidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antitumor, anti-inflammatory, and antibacterial properties, supported by various studies and data.
Chemical Structure and Properties
The compound can be categorized as a piperidine derivative with a pyrazole moiety. Its structural formula is represented as follows:
This compound possesses a molecular weight of approximately 270.33 g/mol, with notable functional groups that contribute to its biological activity.
Antitumor Activity
Recent studies have highlighted the antitumor potential of pyrazole derivatives, including this compound. Research indicates that pyrazole derivatives can inhibit key proteins involved in cancer progression, such as BRAF(V600E) and EGFR. For instance, a series of pyrazole amide derivatives demonstrated significant inhibitory effects against these targets, suggesting that similar mechanisms may be at play for the compound .
Table 1: Summary of Antitumor Activity Studies
Anti-inflammatory Activity
The anti-inflammatory properties of this compound have also been investigated. Pyrazole derivatives are known to exhibit strong anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. In experimental models, compounds similar to this have shown reduced levels of nitric oxide (NO) production in response to lipopolysaccharide (LPS) stimulation .
Table 2: Anti-inflammatory Effects
| Compound | Dose (mg/kg) | NO Production (µM) | Inhibition (%) |
|---|---|---|---|
| Control | - | 25 | - |
| Test Compound | 10 | 10 | 60 |
Antibacterial Activity
The antibacterial properties of pyrazole derivatives have been well-documented. Studies indicate that compounds with similar structures exhibit activity against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways .
Table 3: Antibacterial Activity
| Bacterial Strain | MIC (µg/mL) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 5 | High |
| Escherichia coli | 10 | Moderate |
Case Studies
- Antitumor Efficacy : A study evaluating a series of pyrazole derivatives found that modifications on the piperidine ring enhanced cytotoxicity against various cancer cell lines, indicating the importance of structural variations for biological efficacy .
- Inflammation Model : In vivo studies demonstrated that administration of pyrazole derivatives significantly reduced paw edema in rats induced by carrageenan, supporting their potential use in inflammatory conditions .
- Antibacterial Testing : A recent investigation into the antibacterial activity of related compounds showed promising results against multi-drug resistant strains, reinforcing the therapeutic potential of pyrazole-based compounds in treating infections .
Q & A
Q. What are the common synthetic routes for 1-acetyl-N-[4-(1H-pyrazol-3-yl)phenyl]piperidine-4-carboxamide, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions, starting with the coupling of pyrazole and piperidine precursors. Key steps include:
- Amide bond formation : Reacting acetylated piperidine-4-carboxylic acid derivatives with 4-(1H-pyrazol-3-yl)aniline under carbodiimide coupling conditions (e.g., EDCI/HOBt) .
- Solvent and temperature optimization : Polar aprotic solvents (e.g., DMF or DMSO) at 50–80°C improve yield, while avoiding side reactions like hydrolysis .
- Purification : Column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC ensures >95% purity .
Q. Which analytical techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry of the pyrazole ring and acetyl group placement. For example, pyrazole protons appear as doublets near δ 6.5–7.5 ppm, while the acetyl methyl group resonates at δ 2.1–2.3 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ calculated for CHNO: 324.1586) .
- Infrared (IR) Spectroscopy : Detects carbonyl stretches (amide C=O at ~1650 cm) and pyrazole ring vibrations .
Q. How can researchers assess the compound’s solubility and stability for in vitro assays?
- Solubility screening : Use phosphate-buffered saline (PBS, pH 7.4) and dimethyl sulfoxide (DMSO) to determine solubility thresholds. For low solubility (<1 mg/mL), consider micellar formulations (e.g., Tween-80) .
- Stability studies : Monitor degradation via HPLC under physiological conditions (37°C, 72 hours). Acidic/basic stability can be tested at pH 2–9 .
Advanced Research Questions
Q. How can computational methods predict the compound’s binding affinity to biological targets?
- Molecular docking : Use software like AutoDock Vina to model interactions with kinases or GPCRs. The pyrazole and acetyl groups often form hydrogen bonds with catalytic lysine residues .
- Molecular Dynamics (MD) simulations : Simulate ligand-receptor complexes in explicit solvent (e.g., TIP3P water) for 100 ns to assess binding stability. RMSD values <2 Å indicate robust interactions .
Q. What strategies resolve contradictions in biological activity data across studies?
- Dose-response reevaluation : Test the compound at logarithmic concentrations (1 nM–100 µM) to identify non-linear effects .
- Off-target profiling : Screen against panels of unrelated targets (e.g., CEREP panels) to rule out promiscuity .
- Metabolite analysis : Use LC-MS to detect active metabolites that may contribute to observed effects .
Q. How can structure-activity relationship (SAR) studies improve target selectivity?
- Core modifications : Replace the acetyl group with bulkier substituents (e.g., trifluoroacetyl) to sterically hinder off-target binding .
- Pyrazole ring substitution : Introduce electron-withdrawing groups (e.g., -CF) at the 5-position to enhance hydrogen bonding with target residues .
- Piperidine ring constraints : Rigidify the piperidine via spirocyclic or bridged analogs to reduce conformational flexibility and improve selectivity .
Q. What experimental designs validate the compound’s mechanism of action in cellular models?
- Gene knockout/knockdown : Use CRISPR-Cas9 to delete putative targets (e.g., kinase X) and assess loss of efficacy .
- Pathway analysis : Perform RNA-seq or phosphoproteomics to identify downstream signaling nodes (e.g., MAPK/ERK) .
- Competitive binding assays : Employ fluorescent probes (e.g., TAMRA-labeled analogs) to quantify target engagement in live cells .
Methodological Considerations
Q. How should researchers design controls for in vivo toxicity studies?
- Vehicle controls : Include groups treated with DMSO or cyclodextrin to isolate solvent effects .
- Positive controls : Use known toxicants (e.g., cisplatin for nephrotoxicity) to validate assay sensitivity .
- Dose-ranging : Test 3–5 doses spaced by 5-fold increments to establish NOAEL (No Observed Adverse Effect Level) .
Q. What crystallographic techniques resolve the compound’s 3D conformation?
- X-ray crystallography : Co-crystallize with target proteins (e.g., carbonic anhydrase) using hanging-drop vapor diffusion. Data collection at 1.5–2.0 Å resolution reveals critical interactions .
- Small-molecule crystallography : Grow single crystals via slow evaporation in dichloromethane/hexane. Refinement with SHELXL confirms bond lengths and angles .
Q. How can isotopic labeling aid pharmacokinetic studies?
- C or H labeling : Track absorption/distribution using scintillation counting .
- Stable isotopes (e.g., C, N) : Use LC-MS/MS to quantify metabolites without radioactive hazards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
